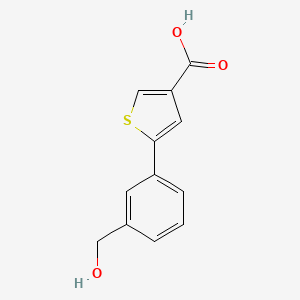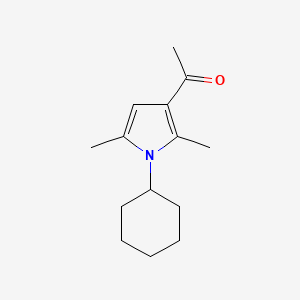![molecular formula C19H16ClNO2 B12064821 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline CAS No. 87294-22-2](/img/structure/B12064821.png)
4-[4-(Benzyloxy)phenoxy]-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a chlorine atom and a phenoxy group, which is further substituted with a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chlorinated benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenamines.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines from nitro derivatives.
Applications De Recherche Scientifique
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 3-chloro-4-[4-(trifluoromethyl)phenoxy]-
- Benzenamine, 3-chloro-4-[(4-methyl-1-piperidinyl)methyl]-
Uniqueness
Benzenamine, 3-chloro-4-[4-(phenylmethoxy)phenoxy]- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
87294-22-2 |
|---|---|
Formule moléculaire |
C19H16ClNO2 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
3-chloro-4-(4-phenylmethoxyphenoxy)aniline |
InChI |
InChI=1S/C19H16ClNO2/c20-18-12-15(21)6-11-19(18)23-17-9-7-16(8-10-17)22-13-14-4-2-1-3-5-14/h1-12H,13,21H2 |
Clé InChI |
NGZLAMVLYSOTBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)



![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)




![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)



